molecular formula C24H30N4O4 B11169894 1,2-Bis[4-(2-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione CAS No. 349121-36-4

1,2-Bis[4-(2-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione

Cat. No.: B11169894
CAS No.: 349121-36-4
M. Wt: 438.5 g/mol
InChI Key: YKMOCQHELLKRJT-UHFFFAOYSA-N
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Description

LABOTEST-BB LT00007837 is a chemical compound with the molecular formula C24H30N4O4. It is also known by its IUPAC name, 1,2-bis[4-(2-methoxyphenyl)-1-piperazinyl]-1,2-ethanedione . This compound is characterized by its two piperazine rings, each substituted with a methoxyphenyl group, connected by an ethanedione bridge.

Preparation Methods

The synthesis of LABOTEST-BB LT00007837 typically involves the reaction of 1,2-diketones with piperazine derivatives. One common synthetic route includes the condensation of 1,2-diketone with 4-(2-methoxyphenyl)piperazine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a catalyst like acetic acid to facilitate the condensation process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

LABOTEST-BB LT00007837 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the diketone bridge into a diol or other reduced forms.

    Substitution: The methoxy groups on the phenyl rings can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

LABOTEST-BB LT00007837 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of LABOTEST-BB LT00007837 involves its interaction with specific molecular targets. The compound’s piperazine rings can interact with various receptors and enzymes, modulating their activity. The methoxyphenyl groups may also play a role in its binding affinity and specificity. The exact pathways involved depend on the specific biological context and the targets being studied .

Comparison with Similar Compounds

LABOTEST-BB LT00007837 can be compared with other similar compounds, such as:

    1,2-bis[4-(2-chlorophenyl)-1-piperazinyl]-1,2-ethanedione: Similar structure but with chlorophenyl groups instead of methoxyphenyl groups.

    1,2-bis[4-(2-methylphenyl)-1-piperazinyl]-1,2-ethanedione: Similar structure but with methylphenyl groups instead of methoxyphenyl groups.

The uniqueness of LABOTEST-BB LT00007837 lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Properties

CAS No.

349121-36-4

Molecular Formula

C24H30N4O4

Molecular Weight

438.5 g/mol

IUPAC Name

1,2-bis[4-(2-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione

InChI

InChI=1S/C24H30N4O4/c1-31-21-9-5-3-7-19(21)25-11-15-27(16-12-25)23(29)24(30)28-17-13-26(14-18-28)20-8-4-6-10-22(20)32-2/h3-10H,11-18H2,1-2H3

InChI Key

YKMOCQHELLKRJT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C(=O)N3CCN(CC3)C4=CC=CC=C4OC

Origin of Product

United States

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